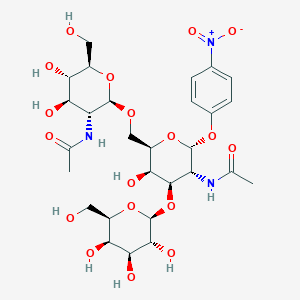
4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-3-O-(b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-3-O-(b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₂₈H₄₁N₃O₁₈ and its molecular weight is 707.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-3-O-(b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside (commonly referred to as 4-NP-GalNAc) is a complex glycoside notable for its potential biological activities, particularly in the realm of enzymatic reactions and therapeutic applications. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.
- Molecular Formula : C28H41N3O18
- Molecular Weight : 707.63 g/mol
- CAS Number : 139459-55-5
- Structural Characteristics : The compound features a nitrophenyl group, acetamido groups, and glycosidic linkages that contribute to its reactivity and specificity towards certain enzymes.
Biological Activity Overview
The biological activity of 4-NP-GalNAc is primarily attributed to its interactions with specific enzymes, notably glycosidases. These enzymes catalyze the hydrolysis of glycosidic bonds, making this compound a valuable substrate for biochemical studies.
Enzyme Substrate Specificity
4-NP-GalNAc serves as a substrate for various glycosidases, including:
- β-N-Acetylhexosaminidase : This enzyme hydrolyzes the compound effectively, showcasing significant substrate specificity.
- Kinetic Parameters : Studies have reported kinetic constants such as km values around 6.5 mM, indicating moderate affinity towards the enzyme .
Chemo-Enzymatic Production
A notable study by Hronská et al. (2022) explored the chemo-enzymatic production of 4-NP-GalNAc using immobilized β-N-Acetylhexosaminidase. The research highlighted:
- Production Efficiency : The immobilized enzyme demonstrated high activity with a specific enzyme activity of approximately 422 U/mg .
- Reusability : The immobilized enzyme retained substantial activity over multiple cycles, emphasizing its practical application in biocatalysis.
Hydrolysis Studies
Research has shown that the hydrolysis of 4-NP-GalNAc can be monitored spectrophotometrically by measuring the release of nitrophenol, which serves as an indicator of enzyme activity. This method allows for precise quantification of enzymatic reactions involving this compound .
Data Tables
| Enzyme Type | Specific Activity (U/mg) | Kinetic Parameters (k_m) |
|---|---|---|
| β-N-Acetylhexosaminidase | 422 ± 17 | 6.5 mM |
| Other Glycosidases | Varies | Varies |
Applications in Research and Industry
The unique structure of 4-NP-GalNAc makes it suitable for various applications:
- Biochemical Assays : Used as a substrate in assays to study enzyme kinetics and mechanisms.
- Therapeutic Research : Potential applications in drug development targeting glycosylation processes.
科学的研究の応用
Chemical Properties and Structure
The molecular formula of this compound is C28H41N3O18 with a molecular weight of approximately 545.5 g/mol . The structure consists of multiple sugar units and a nitrophenyl group, which contribute to its reactivity and functionality in biochemical assays.
Biochemical Applications
- Enzyme Substrate :
- Inhibitor Studies :
- Hydrolysis Mechanism Studies :
Potential Research Applications
-
Drug Development :
- Due to its structural complexity and biological activity, this compound may serve as a lead structure in drug development targeting specific glycosidase enzymes involved in various diseases.
-
Biochemical Probes :
- The compound can act as a biochemical probe in studies aimed at understanding carbohydrate metabolism and enzyme kinetics in cellular systems.
-
Glycobiology Studies :
- Its application extends into glycobiology, where it can help elucidate the roles of carbohydrates in biological processes, including cell signaling and recognition mechanisms.
Case Studies
- A study investigated the effects of related p-nitrophenyl derivatives on proteoglycan synthesis in rat liver fat-storing cell cultures. Results indicated that these compounds could selectively inhibit cell proliferation without causing toxic damage, highlighting their potential use in therapeutic contexts .
- Another research effort focused on the hydrolysis kinetics of similar glycosides under varying pH conditions, providing critical insights into their stability and reactivity profiles in biological systems .
特性
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O18/c1-10(34)29-17-22(39)19(36)14(7-32)46-26(17)44-9-16-21(38)25(49-28-24(41)23(40)20(37)15(8-33)47-28)18(30-11(2)35)27(48-16)45-13-5-3-12(4-6-13)31(42)43/h3-6,14-28,32-33,36-41H,7-9H2,1-2H3,(H,29,34)(H,30,35)/t14-,15-,16-,17-,18-,19-,20+,21+,22-,23+,24-,25-,26-,27+,28+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISODCLOCFWJIW-WFWALJDUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













